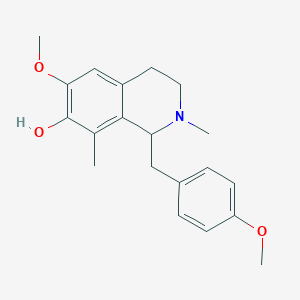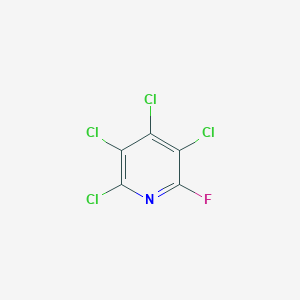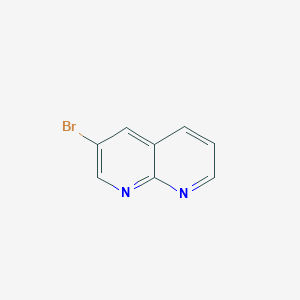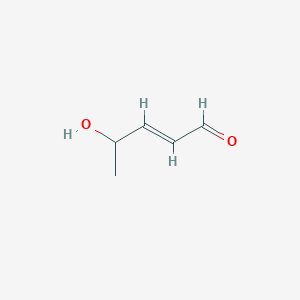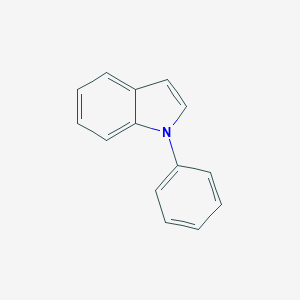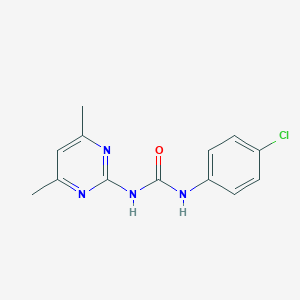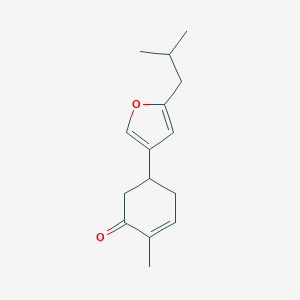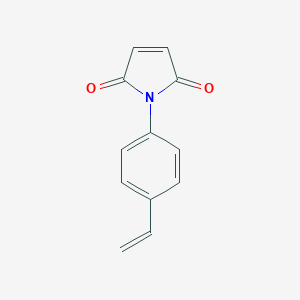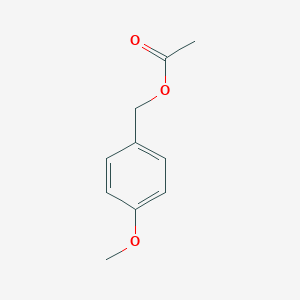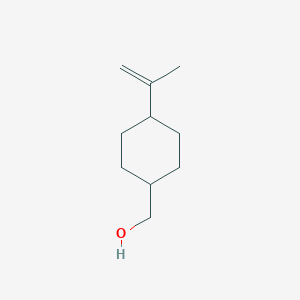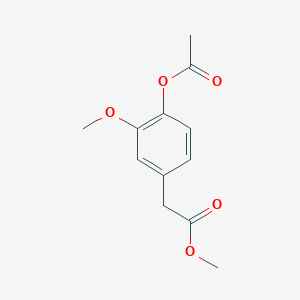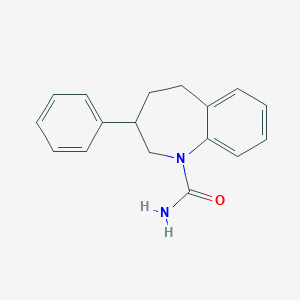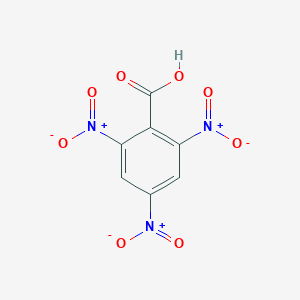
N-butyl-N-pentylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-pentylnitrous amide is a chemical compound with the molecular formula C9H20N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (–NO) attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-N-pentylnitrous amide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with TBN at room temperature, leading to the formation of the desired nitrosamine within a short period.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve additional purification steps to ensure the removal of any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N-pentylnitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
N-butyl-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-butyl-N-pentylnitrous amide involves the interaction of the nitroso group with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodibutylamine: Another nitrosamine with similar chemical properties.
N-Nitrosomorpholine: A cyclic nitrosamine with distinct structural features.
N-Nitrosopyrrolidine: A nitrosamine with a five-membered ring structure.
Uniqueness
N-butyl-N-pentylnitrous amide is unique due to its specific molecular structure, which influences its reactivity and interactions with other molecules. Its linear alkyl chain and nitroso group provide distinct chemical properties compared to other nitrosamines, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
16339-05-2 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-butyl-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-9-11(10-12)8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
PGJREAGDCYDOOF-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCC)N=O |
SMILES canónico |
CCCCCN(CCCC)N=O |
Key on ui other cas no. |
16339-05-2 |
Sinónimos |
N-NITROSO-N-BUTYL-N-PENTYLAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


